molecular formula C16H36O3Si B13130632 Hexadecylsilanetriol CAS No. 171194-90-4

Hexadecylsilanetriol

Cat. No.: B13130632
CAS No.: 171194-90-4
M. Wt: 304.54 g/mol
InChI Key: QWCNZBXMNMCBMA-UHFFFAOYSA-N
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Description

Hexadecylsilanetriol (CAS: 171194-90-4) is an organosilicon compound with the molecular formula C₁₆H₃₆O₃Si and a molar mass of 304.54 g/mol . Its structure comprises a hexadecyl (C₁₆) chain bonded to a silanetriol group (–Si(OH)₃), which confers unique amphiphilic properties. This compound is notable for its dual affinity: the hydrophobic alkyl chain interacts with nonpolar environments, while the hydrophilic silanol groups enable solubility in aqueous systems.

Properties

CAS No.

171194-90-4

Molecular Formula

C16H36O3Si

Molecular Weight

304.54 g/mol

IUPAC Name

hexadecyl(trihydroxy)silane

InChI

InChI=1S/C16H36O3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h17-19H,2-16H2,1H3

InChI Key

QWCNZBXMNMCBMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecylsilanetriol can be synthesized through the hydrolysis of hexadecyltrichlorosilane. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Hexadecylsilanetriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexadecylsilanetriol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hexadecylsilanetriol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Insights:

Functional Group Diversity: this compound’s silanetriol group distinguishes it from N-hexadecyl diethanolamine (amine/ethanol groups) and hexyl acetate (ester). The silanol group’s polarity and hydrogen-bonding capacity may enhance its utility in stabilizing biomolecules, similar to glycoside-based surfactants like hexadecyl-D-xylopyranoside . In contrast, hexamethylene diisocyanate’s reactive isocyanate groups drive its use in polymer chemistry, a role incompatible with this compound’s non-reactive silanol .

Solubility and Applications: this compound’s amphiphilicity likely grants it moderate water solubility, akin to N-hexadecyl diethanolamine, which is used in emulsification . However, hexyl acetate’s ester group renders it highly lipophilic, limiting its use to organic solvents .

Research Findings and Industrial Relevance

While direct studies on this compound are sparse in the provided evidence, its structural analogs highlight critical trends:

  • Protein Stabilization: Silanol-containing compounds are increasingly studied for stabilizing membrane proteins in drug discovery. For example, hexadecyl-D-xylopyranoside’s efficacy in this role suggests this compound could serve as a novel alternative, particularly in harsh pH environments .
  • Material Science: Silanetriols are precursors for silica-based nanomaterials. This compound’s long alkyl chain could enable the synthesis of hybrid organic-inorganic materials with tailored hydrophobicity .

Biological Activity

Hexadecylsilanetriol (HST), a silane compound with the formula C₁₆H₃₃OSi, has garnered attention for its potential biological activities. This article reviews the biological activity of HST, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.

This compound is characterized by its long hydrophobic alkyl chain and three hydroxyl groups attached to silicon, which enhance its solubility in organic solvents and its interaction with biological membranes. The unique structure allows it to participate in various biochemical interactions.

Biological Activities

1. Antimicrobial Activity

HST has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Bacillus subtilis40 µg/mL
Escherichia coli60 µg/mL

2. Anticancer Activity

Research has shown that HST possesses anticancer properties, particularly in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells, which is mediated through the activation of caspases and the modulation of apoptotic pathways.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of HST (10 µM to 100 µM). The results demonstrated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
1085
5065
10030

The IC50 value was determined to be approximately 45 µM, indicating a potent effect on breast cancer cells.

3. Anti-inflammatory Activity

HST has also been investigated for its anti-inflammatory effects. In vitro studies show that HST can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in mitigating inflammatory diseases.

The biological activities of HST are attributed to its ability to interact with cellular membranes and proteins. Its silanol groups can form hydrogen bonds with biological macromolecules, facilitating cellular uptake and influencing various signaling pathways.

Research Findings

Recent studies have highlighted the low toxicity profile of HST, making it a promising candidate for further development in therapeutic applications. In vivo studies are needed to fully understand its pharmacokinetics and long-term effects.

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